molecular formula C13H7F7N2S B5153520 4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine

4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine

Cat. No.: B5153520
M. Wt: 356.26 g/mol
InChI Key: JLWPPMIJPFNOCZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is an organosulfur compound with a complex structure that includes both pyrimidine and fluorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine typically involves multiple steps. One common method starts with the preparation of the fluorinated phenyl precursor, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol. This precursor can be synthesized from octafluorotoluene through a series of reactions involving halogenation and subsequent functional group transformations .

The next step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions using appropriate starting materials such as 4,6-dimethyl-2-thiouracil. The final step is the coupling of the fluorinated phenyl group with the pyrimidine ring, typically using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the fluorinated phenyl group.

    Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorinated phenyl ring.

Scientific Research Applications

4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s fluorinated phenyl group can enhance the bioavailability and metabolic stability of pharmaceuticals, making it a valuable intermediate in drug discovery.

    Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated phenyl group can enhance binding affinity and selectivity, while the pyrimidine ring can participate in hydrogen bonding and other interactions.

Properties

IUPAC Name

4,6-dimethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F7N2S/c1-4-3-5(2)22-12(21-4)23-11-9(16)7(14)6(13(18,19)20)8(15)10(11)17/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWPPMIJPFNOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F7N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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